molecular formula C18H23NO4 B12390649 Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

Cat. No.: B12390649
M. Wt: 317.4 g/mol
InChI Key: FHLFSJJWOMHMOR-UHFFFAOYSA-N
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Description

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is a complex organic compound with a unique structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxycarbonylprop-2-enylamine with 2-phenylethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl prop-2-enoate in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A simpler ester with similar reactivity.

    Phenylethylamine: Shares the phenylethylamine moiety.

    Methoxycarbonyl derivatives: Compounds with similar ester functional groups.

Uniqueness

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is unique due to its combination of ester and amine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into various aspects of its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H23NC_{17}H_{23}N, with a molecular weight of approximately 263.38 g/mol. The compound features a methoxycarbonyl group and an amino group that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties, potentially through the inhibition of cancer cell proliferation.
  • Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or protecting neurons from oxidative stress.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its usefulness in treating infections.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling pathways related to tumor growth and inflammation.
  • Modulation of Receptor Activity : It might interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveReduction in oxidative stress in neurons
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
MechanismDescriptionReferences
Enzyme InhibitionInhibits specific enzymes in cancer pathways
Receptor ModulationAlters neurotransmitter dynamics

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of the compound led to improved outcomes in models of neurodegenerative diseases, highlighting its protective effects on neuronal health.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

InChI

InChI=1S/C18H23NO4/c1-14(17(20)22-3)12-19(13-15(2)18(21)23-4)11-10-16-8-6-5-7-9-16/h5-9H,1-2,10-13H2,3-4H3

InChI Key

FHLFSJJWOMHMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CN(CCC1=CC=CC=C1)CC(=C)C(=O)OC

Origin of Product

United States

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